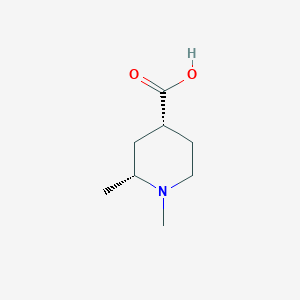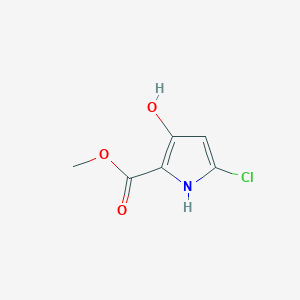
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. They are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diols and primary amines in the presence of catalysts such as Cp*Ir complexes . Another method involves the use of gold(I) complexes and iodine(III) oxidizing agents for the difunctionalization of double bonds .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions. These methods are efficient and scalable, allowing for the production of enantioenriched compounds in good yields .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts. Substitution reactions often require nucleophiles or electrophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are present in numerous pharmaceuticals, making them crucial for drug development.
Industry: They are used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, piperidine derivatives can inhibit enzymes or receptors, altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific chiral centers, which can impart distinct biological activities and properties compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1 |
InChI-Schlüssel |
KNRGPNUMYGQKOA-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CCN1C)C(=O)O |
Kanonische SMILES |
CC1CC(CCN1C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)







![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)
